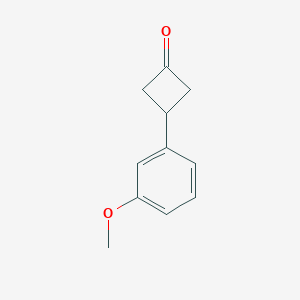

3-(3-Methoxyphenyl)cyclobutan-1-one

Description

3-(3-Methoxyphenyl)cyclobutan-1-one is an organic compound with the molecular formula C11H12O2 It is characterized by a cyclobutanone ring substituted with a 3-methoxyphenyl group

Properties

IUPAC Name |

3-(3-methoxyphenyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9/h2-4,7,9H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWMCQQBNNYEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of 3-vinylanisole with N,N-Dimethylacetamide . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the cyclobutanone ring.

Industrial Production Methods

Industrial production of 3-(3-Methoxyphenyl)cyclobutan-1-one may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures high purity and consistency, which are essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)cyclobutan-1-one undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 3-(3-Methoxyphenyl)cyclobutan-1-one include oxidizing agents, reducing agents, and various catalysts. For example, the reaction with chlorodiphenylphosphine in the presence of DIPEA and molecular sieves can lead to the formation of specific derivatives .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

3-(3-Methoxyphenyl)cyclobutan-1-one has a wide range of scientific research applications, including:

Biology: The compound may be used in studies involving biological pathways and interactions due to its unique structural properties.

Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions can influence biological processes and pathways, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

3-(4-Methoxyphenyl)cyclobutan-1-one: This compound is similar in structure but has a methoxy group at the 4-position instead of the 3-position.

Cyclobutanone, 3-(3-methoxyphenyl)-: Another name for 3-(3-Methoxyphenyl)cyclobutan-1-one, highlighting its structural features.

Uniqueness

3-(3-Methoxyphenyl)cyclobutan-1-one is unique due to its specific substitution pattern and the presence of a cyclobutanone ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

3-(3-Methoxyphenyl)cyclobutan-1-one is a cyclobutane derivative that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-Methoxyphenyl)cyclobutan-1-one is . The presence of the methoxyphenyl group contributes to its chemical reactivity and biological activity, allowing it to engage with various biological targets.

The biological activity of 3-(3-Methoxyphenyl)cyclobutan-1-one is primarily attributed to its ability to interact with specific molecular targets through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Hydrophobic Interactions : The methoxyphenyl group can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Antimicrobial Properties

Research indicates that cyclobutane derivatives, including 3-(3-Methoxyphenyl)cyclobutan-1-one, exhibit antimicrobial properties. The compound has been tested for its effectiveness against various bacterial strains. In vitro studies have shown significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(3-Methoxyphenyl)cyclobutan-1-one. It has demonstrated antiproliferative effects against several tumor cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| DLD-1 | 15.2 |

| T24 | 12.8 |

| SH-SY-5Y | 10.5 |

These results indicate that the compound may selectively inhibit cancer cell proliferation while sparing normal cells, which is crucial for therapeutic applications.

Study 1: Antimicrobial Activity

In a study published in Organic & Biomolecular Chemistry, researchers evaluated the antimicrobial efficacy of various cyclobutane derivatives, including 3-(3-Methoxyphenyl)cyclobutan-1-one. The compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Efficacy

A separate investigation into the anticancer properties reported that treatment with 3-(3-Methoxyphenyl)cyclobutan-1-one led to a significant reduction in cell viability in human cancer cell lines. The study utilized flow cytometry to analyze apoptosis induction, revealing that the compound promotes programmed cell death in a dose-dependent manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.